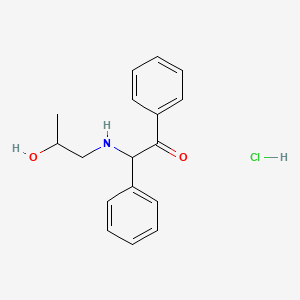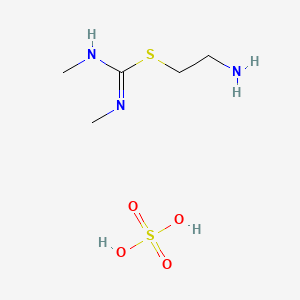
1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-aminoethyl N,N’-dimethylcarbamimidothioate; sulfuric acid is a chemical compound with the molecular formula C5H15N3O4S2 and a molecular weight of 245.32 g/mol. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-aminoethyl N,N’-dimethylcarbamimidothioate; sulfuric acid involves several steps. One common method includes the reaction of 2-aminoethanethiol with N,N’-dimethylcarbamimidoyl chloride in the presence of a base, followed by the addition of sulfuric acid to form the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods often utilize large-scale reactors and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
2-aminoethyl N,N’-dimethylcarbamimidothioate; sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-aminoethyl N,N’-dimethylcarbamimidothioate; sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of new compounds and intermediates.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-aminoethyl N,N’-dimethylcarbamimidothioate; sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-aminoethyl N,N’-dimethylcarbamimidothioate; sulfuric acid can be compared with other similar compounds, such as:
2-aminoethanethiol: A precursor in the synthesis of the compound, known for its thiol group and reactivity.
N,N’-dimethylcarbamimidoyl chloride: Another precursor, used in the formation of the carbamimidothioate structure.
Sulfuric acid: A common reagent in the synthesis and purification of the compound.
The uniqueness of 2-aminoethyl N,N’-dimethylcarbamimidothioate; sulfuric acid lies in its specific structure and properties, which enable its diverse applications in various fields.
Propiedades
Número CAS |
63679-84-5 |
|---|---|
Fórmula molecular |
C5H15N3O4S2 |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
2-aminoethyl N,N'-dimethylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C5H13N3S.H2O4S/c1-7-5(8-2)9-4-3-6;1-5(2,3)4/h3-4,6H2,1-2H3,(H,7,8);(H2,1,2,3,4) |
Clave InChI |
FMBDHHMAQFRCLO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=NC)SCCN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



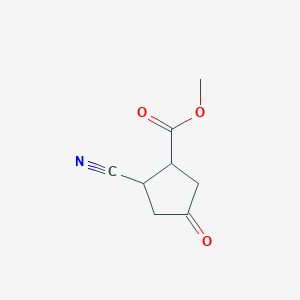
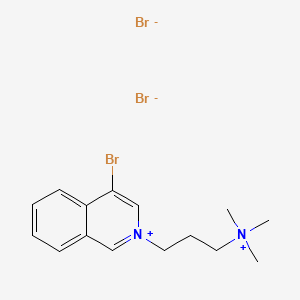
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

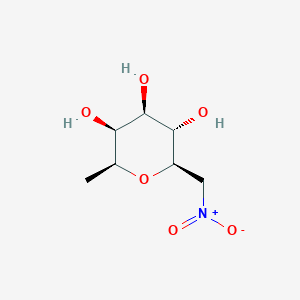
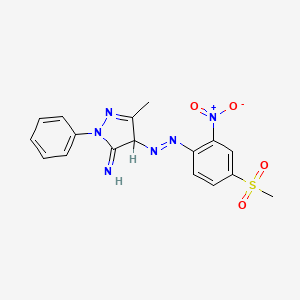
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
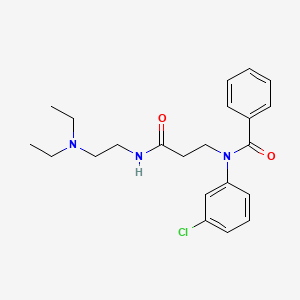
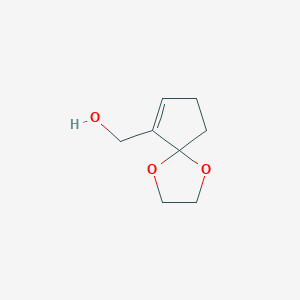
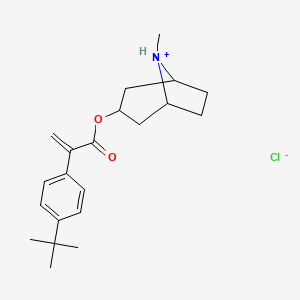
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)

